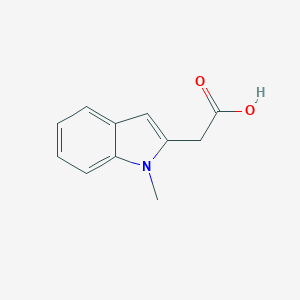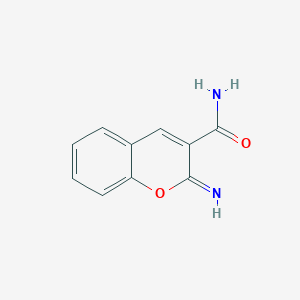
2-亚氨基-2H-色烯-3-甲酰胺
描述
2-Imino-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and microbial infections. The structure of 2-Imino-2H-chromene-3-carboxamide consists of a chromene ring fused with an imino group and a carboxamide group, which contributes to its unique chemical properties and biological activities .
科学研究应用
2-Imino-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2-Imino-2H-chromene-3-carboxamide is AKR1B10 , a member of the aldo-keto reductase family . This enzyme has been recognized as a potential therapeutic target for the treatment of various types of cancers .
Mode of Action
2-Imino-2H-chromene-3-carboxamide interacts with its target, AKR1B10, through critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR1B10 catalytic site . This interaction inhibits the function of AKR1B10, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of akr1b10 can disrupt the normal metabolic processes of cancer cells, leading to their death .
Result of Action
The primary result of 2-Imino-2H-chromene-3-carboxamide’s action is its cytotoxic activity against cancer cells. In vitro studies have shown that this compound demonstrates potent inhibitory activity against MOLT-4 and SK-OV-3 cell lines .
生化分析
Biochemical Properties
2-Imino-2H-chromene-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated potent inhibitory activity against the enzyme AKR1B10, which is involved in the metabolism of toxic aldehydes and the development of certain cancers . The interaction between 2-Imino-2H-chromene-3-carboxamide and AKR1B10 involves critical hydrogen-bonding interactions with specific amino acids in the enzyme’s catalytic site . Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function .
Cellular Effects
2-Imino-2H-chromene-3-carboxamide exerts significant effects on various types of cells and cellular processes. Studies have shown that this compound can induce cytotoxicity in cancer cell lines, including MOLT-4 and SK-OV-3 cells . The cytotoxic effects are mediated through the induction of apoptosis, a programmed cell death mechanism, which involves the activation of caspases and the cleavage of key cellular proteins . Furthermore, 2-Imino-2H-chromene-3-carboxamide has been shown to influence cell signaling pathways, such as the MAPK and AMPK pathways, which play critical roles in cell proliferation, differentiation, and survival . This compound also affects gene expression and cellular metabolism, leading to alterations in the levels of various metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Imino-2H-chromene-3-carboxamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function . For example, the binding of 2-Imino-2H-chromene-3-carboxamide to AKR1B10 results in the inhibition of the enzyme’s activity, leading to the accumulation of toxic aldehydes and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of transcription factors, such as NF-κB and p53, which regulate the expression of genes involved in cell survival, proliferation, and apoptosis . The inhibition or activation of these transcription factors by 2-Imino-2H-chromene-3-carboxamide results in changes in gene expression that contribute to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Imino-2H-chromene-3-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its biological activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 2-Imino-2H-chromene-3-carboxamide can have sustained effects on cellular function, including the induction of apoptosis and the inhibition of cell proliferation . These effects are consistent with its role as a potent cytotoxic agent and its potential use in cancer therapy .
Dosage Effects in Animal Models
The effects of 2-Imino-2H-chromene-3-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant anticancer activity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Studies have identified threshold doses at which 2-Imino-2H-chromene-3-carboxamide exerts its maximum therapeutic effects without causing significant toxicity . These findings highlight the importance of careful dose optimization in the development of this compound as a therapeutic agent .
Metabolic Pathways
2-Imino-2H-chromene-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation, reduction, and hydrolysis of 2-Imino-2H-chromene-3-carboxamide, mediated by enzymes such as cytochrome P450 . Phase II reactions involve the conjugation of the compound with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic processes can influence the bioavailability and efficacy of 2-Imino-2H-chromene-3-carboxamide, as well as its potential toxicity .
Transport and Distribution
The transport and distribution of 2-Imino-2H-chromene-3-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-Imino-2H-chromene-3-carboxamide can bind to intracellular proteins, such as albumin and hemoglobin, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Imino-2H-chromene-3-carboxamide plays a critical role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 2-Imino-2H-chromene-3-carboxamide can interact with various enzymes and signaling proteins, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to DNA and RNA, affecting gene expression and the stability of nucleic acids . The subcellular localization of 2-Imino-2H-chromene-3-carboxamide is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
2-Imino-2H-chromene-3-carboxamide can be synthesized through various methods, with the Knoevenagel condensation reaction being one of the most common approaches. This reaction involves the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a base such as aqueous sodium carbonate or hydrogen carbonate solution at room temperature . Another method involves the reaction of salicylaldehyde with cyanoacetamide in the presence of a catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2-Imino-2H-chromene-3-carboxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group and the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxo derivatives of 2-Imino-2H-chromene-3-carboxamide.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
2-Imino-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
2-(Phenylimino)-2H-chromene-3-carboxamide: This compound also exhibits anticancer and antimicrobial activities but has different substituents that may affect its potency and selectivity.
2-Imino-2H-chromene-3-carbonitrile: This derivative has a cyano group instead of a carboxamide group, which can influence its chemical reactivity and biological activity.
2-Oxo-2H-chromene-3-carboxamide: The presence of an oxo group instead of an imino group alters the compound’s electronic properties and reactivity.
The uniqueness of 2-Imino-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXOPKWRCEMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344697 | |
| Record name | 2-Imino-2H-chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52218-17-4 | |
| Record name | 2-Imino-2H-chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



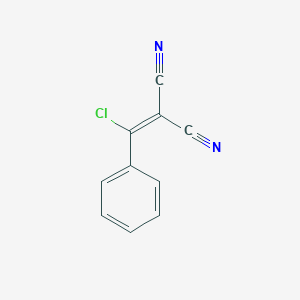
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)

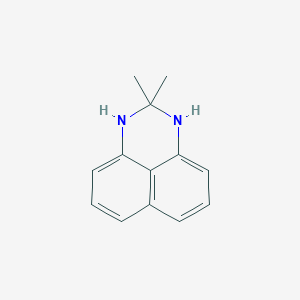
![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)
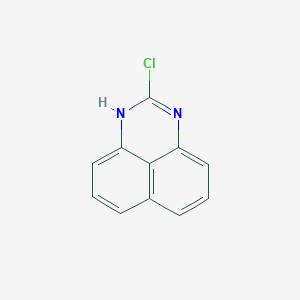
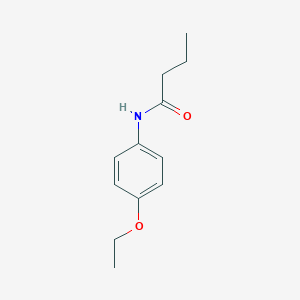
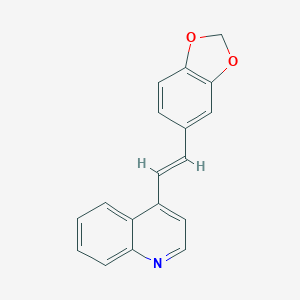
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
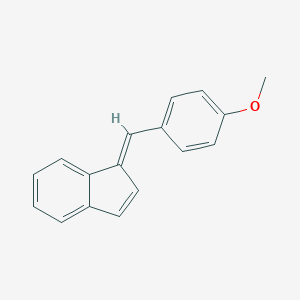
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)

